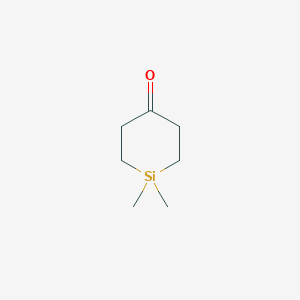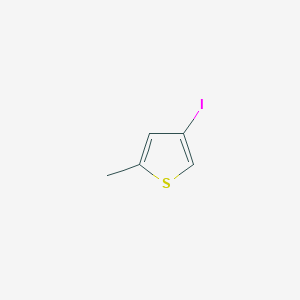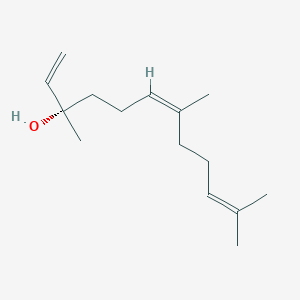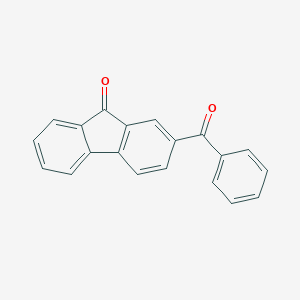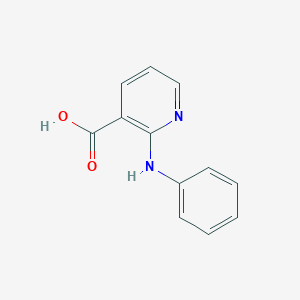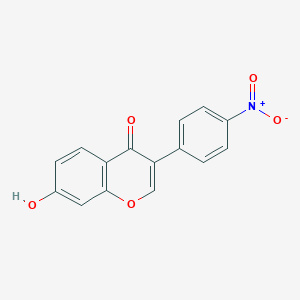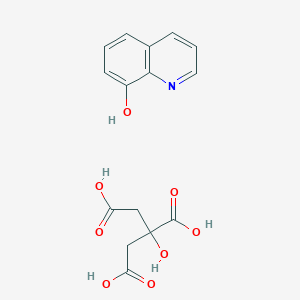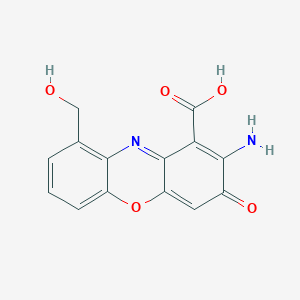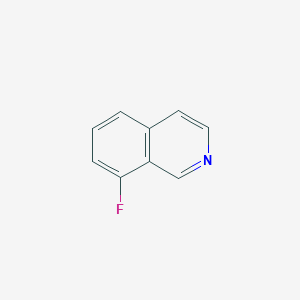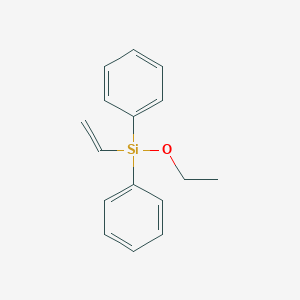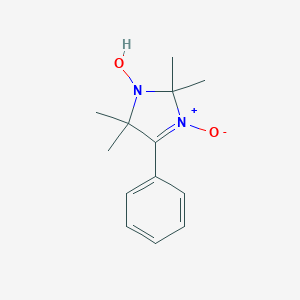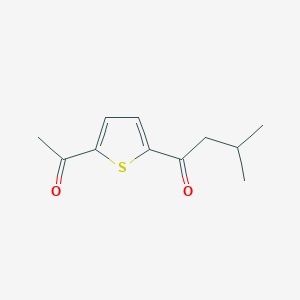
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone, also known as Sulcatone, is an organic compound with a strong fruity and musky odor. It is commonly used in the fragrance industry as a key ingredient in perfumes and other scented products. This compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone is not fully understood, but it is believed to act through several different pathways. In the case of its insecticidal properties, it is thought to disrupt the insect's nervous system, leading to paralysis and death. In the case of its antimicrobial properties, it is believed to inhibit the growth and reproduction of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In studies conducted on rats, it has been shown to have a sedative effect, reducing locomotor activity and inducing sleep. It has also been shown to have anxiolytic properties, reducing anxiety and stress in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone in lab experiments is its strong odor, which makes it easy to detect and quantify. However, its strong odor can also be a limitation, as it may interfere with other experiments being conducted in the same area. Another limitation is its potential toxicity, which must be taken into account when handling and working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone. One area of interest is its potential use as a natural insecticide in agricultural settings. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in medicine. Studies are needed to further elucidate its mechanism of action and potential therapeutic applications. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, especially in the areas of sleep and anxiety.
Synthesemethoden
The synthesis of 1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone involves the reaction of 2-acetylthiophene with isobutyraldehyde in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of this compound, which can be purified through distillation or other methods.
Wissenschaftliche Forschungsanwendungen
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone has been studied extensively for its potential applications in various fields. In the field of agriculture, it has been shown to have insecticidal properties against several pest species, including the western flower thrips and the sweet potato whitefly. This compound has also been studied for its potential use as a pheromone in pest management strategies.
In the field of medicine, this compound has been shown to have antimicrobial properties against several bacterial and fungal species. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
18282-21-8 |
|---|---|
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
1-(5-acetylthiophen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-7(2)6-9(13)11-5-4-10(14-11)8(3)12/h4-5,7H,6H2,1-3H3 |
InChI-Schlüssel |
IKFYKIYYGSSHEH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
Kanonische SMILES |
CC(C)CC(=O)C1=CC=C(S1)C(=O)C |
Synonyme |
1-(5-Acetyl-2-thienyl)-3-methyl-1-butanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



